Monazomycin

Description

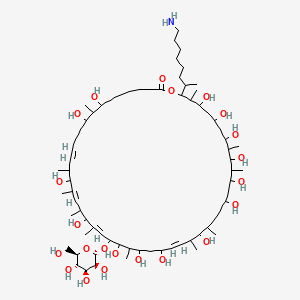

Structure

2D Structure

Properties

IUPAC Name |

(13E,17E,21E,29Z)-48-(8-aminooctan-2-yl)-8,10,16,20,24,26,28,32,36,38,40,42,44,46-tetradecahydroxy-9,15,17,19,21,25,31,33,39,41,47-undecamethyl-23-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclooctatetraconta-13,17,21,29-tetraen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C72H133NO22/c1-39-22-19-20-25-55(79)46(8)54(78)24-17-15-18-26-62(84)95-71(42(4)23-16-13-14-21-31-73)50(12)59(83)37-53(77)36-58(82)48(10)66(88)47(9)56(80)34-51(75)29-27-40(2)63(85)41(3)28-30-52(76)35-57(81)49(11)67(89)60(33-45(7)65(87)44(6)32-43(5)64(39)86)93-72-70(92)69(91)68(90)61(38-74)94-72/h19,22,28,30,32-33,39-42,44,46-61,63-72,74-83,85-92H,13-18,20-21,23-27,29,31,34-38,73H2,1-12H3/b22-19+,30-28-,43-32+,45-33+/t39?,40?,41?,42?,44?,46?,47?,48?,49?,50?,51?,52?,53?,54?,55?,56?,57?,58?,59?,60?,61-,63?,64?,65?,66?,67?,68-,69+,70+,71?,72+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTUZNIQVZBANAX-XGVCMRGVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC(C(C(C(C(CC(CC(C(C(OC(=O)CCCCCC(C(C(CCC=CC(C(C(=CC(C(C(=CC(C(C(C(CC(C=CC(C1O)C)O)O)C)O)OC2C(C(C(C(O2)CO)O)O)O)C)O)C)C)O)C)O)C)O)C(C)CCCCCCN)C)O)O)O)C)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CCC(CC(C(C(C(C(CC(CC(C(C(OC(=O)CCCCCC(C(C(CC/C=C/C(C(/C(=C/C(C(/C(=C/C(C(C(C(CC(/C=C\C(C1O)C)O)O)C)O)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)/C)O)C)/C)O)C)O)C)O)C(C)CCCCCCN)C)O)O)O)C)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C72H133NO22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1364.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

11006-31-8 | |

| Record name | Monazomycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011006318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Monazomycin: A Technical Overview of its Discovery and Isolation from Streptomyces

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monazomycin, a macrocyclic polyol lactone antibiotic, was first isolated from a strain of Streptomyces resembling Streptomyces mashiuensis. This technical guide provides a comprehensive overview of the discovery, isolation, and biological properties of this compound, with a focus on the experimental protocols and quantitative data available in the public domain. Due to the limited accessibility of the original 1962 discovery publication, this document synthesizes information from subsequent research and general knowledge of Streptomyces fermentation and antibiotic purification.

Discovery of this compound

This compound was first reported in 1962 by a team of Japanese scientists. They identified a strain of Streptomyces, designated as resembling S. mashiuensis, that produced a novel antibiotic substance. Initial characterization revealed that this compound possessed a unique set of physical and chemical properties that distinguished it from other known antibiotics at the time.

Fermentation of the Producing Organism

Culture Conditions

Streptomyces species are typically cultured in liquid media to maximize the production of secondary metabolites like antibiotics. The selection of media components is critical for optimizing yield.

Table 1: General Fermentation Media Composition for Streptomyces

| Component | Function | Typical Concentration Range (g/L) |

| Carbon Source | Provides energy and carbon skeletons for growth and biosynthesis | 20 - 50 |

| Examples | Glucose, Starch, Glycerol | |

| Nitrogen Source | Provides nitrogen for amino acid and protein synthesis | 5 - 20 |

| Examples | Soybean meal, Yeast extract, Peptone, Ammonium salts | |

| Minerals | Essential for enzyme function and cellular processes | 0.1 - 1.0 |

| Examples | K2HPO4, MgSO4·7H2O, NaCl, CaCO3 | |

| Trace Elements | Required in small amounts for various metabolic activities | < 0.1 |

| Examples | Fe, Zn, Mn, Cu |

Fermentation Parameters

Successful fermentation relies on the precise control of several physical parameters.

Table 2: Typical Fermentation Parameters for Streptomyces

| Parameter | Typical Range | Rationale |

| Temperature | 25 - 30 °C | Optimal for growth and enzyme activity of most Streptomyces species. |

| pH | 6.5 - 7.5 | Maintained to ensure optimal enzyme function and nutrient uptake. |

| Aeration | 0.5 - 1.5 vvm (volume of air per volume of medium per minute) | Streptomyces are aerobic; sufficient oxygen is crucial for growth and antibiotic production. |

| Agitation | 150 - 250 rpm | Ensures homogeneity of the culture, facilitates nutrient and oxygen transfer. |

| Incubation Time | 5 - 10 days | The duration is optimized to harvest the antibiotic during the stationary phase of growth when production is typically maximal. |

Isolation and Purification of this compound

The isolation and purification of this compound from the fermentation broth involves a multi-step process designed to separate the antibiotic from other cellular components and media constituents.

Experimental Protocol: General Outline

-

Harvesting: The fermentation broth is harvested, and the mycelium is separated from the supernatant by centrifugation or filtration.

-

Extraction: The antibiotic is extracted from the mycelial cake and/or the supernatant using an appropriate organic solvent. The choice of solvent depends on the polarity of the target compound.

-

Concentration: The solvent extract is concentrated under reduced pressure to yield a crude extract.

-

Purification: The crude extract is subjected to one or more chromatographic techniques to isolate pure this compound.

Table 3: Common Techniques for Antibiotic Purification

| Technique | Principle | Application in this compound Purification (Hypothetical) |

| Solvent Extraction | Partitioning of the compound between two immiscible liquids based on its solubility. | Initial separation of this compound from the aqueous fermentation broth into an organic solvent. |

| Silica Gel Chromatography | Separation based on polarity. Compounds are adsorbed onto the silica gel and eluted with solvents of increasing polarity. | Purification of the crude extract to separate this compound from other less polar or more polar impurities. |

| Ion-Exchange Chromatography | Separation based on the net charge of the molecule. | As this compound is a basic compound, cation-exchange chromatography could be a potential purification step. |

| Reverse-Phase Chromatography | Separation based on hydrophobicity. A non-polar stationary phase is used with a polar mobile phase. | Final polishing step to achieve high purity this compound. |

Biological Activity of this compound

This compound exhibits activity primarily against Gram-positive bacteria. Specific quantitative data on its Minimum Inhibitory Concentrations (MICs) against a wide range of microorganisms is not extensively documented in easily accessible sources.

Table 4: General Antimicrobial Spectrum of this compound (Qualitative)

| Microbial Group | Activity |

| Gram-positive bacteria | Active |

| Gram-negative bacteria | Generally inactive |

| Fungi | Not reported to be a primary activity |

Visualizing the Workflow

The following diagrams illustrate the general experimental workflows for the discovery and isolation of this compound.

Caption: Workflow for the discovery and production of this compound.

Caption: General protocol for the isolation of this compound.

Conclusion

This compound remains an interesting natural product with a unique structure and biological activity. While the original detailed discovery and isolation protocols are not widely available, this guide provides a framework based on established methodologies for antibiotic production from Streptomyces. Further research to fully elucidate the biosynthetic pathway of this compound and to explore its therapeutic potential would be of significant interest to the scientific community. The lack of comprehensive, publicly accessible data on this compound highlights the importance of data preservation and sharing in scientific research.

Monazomycin: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monazomycin is a macrocyclic polyol lactone antibiotic produced by Streptomyces and Streptoverticillium species.[1][2][3] It exhibits activity primarily against Gram-positive bacteria through its unique mechanism of forming voltage-dependent ion channels in lipid bilayer membranes.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the well-characterized mechanism of action of this compound. It includes a summary of available quantitative data, detailed experimental methodologies for key cited experiments, and visualizations of its mechanism of action and experimental workflows.

Chemical Structure and Physicochemical Properties

This compound is a complex macrolide with the chemical formula C72H133NO22.[2][4] Its structure is characterized by a large 48-membered lactone ring, making it one of the largest naturally occurring macrolides.[5] The molecule contains a D-mannose sugar moiety attached via an α-glycosidic linkage and an amino group which imparts a positive charge at neutral pH.[6][7] The structure of this compound was elucidated through a combination of chemical degradation techniques, including acid hydrolysis and ozonolysis, as well as biosynthetic studies and 400MHz 1H-NMR spectroscopy.[5]

Physicochemical Properties

Quantitative data on some of the physicochemical properties of this compound are limited in publicly available literature. The available information is summarized in the table below.

| Property | Value/Description | Source(s) |

| Molecular Formula | C72H133NO22 | [2][4] |

| Molecular Weight | ~1364.8 g/mol | [2][4] |

| IUPAC Name | (13E,17E,21E,29Z)-48-(8-aminooctan-2-yl)-8,10,16,20,24,26,28,32,36,38,40,42,44,46-tetradecahydroxy-9,15,17,19,21,25,31,33,39,41,47-undecamethyl-23-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclooctatetraconta-13,17,21,29-tetraen-2-one | [4] |

| CAS Number | 11006-31-8 | [4] |

| Appearance | Solid | [2] |

| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol | [2] |

| pKa | Data not available | |

| Melting Point | Data not available | |

| Specific Rotation | Data not available |

Spectroscopic Data

Detailed spectroscopic datasets for this compound are not widely published. The structural elucidation was confirmed using the following methods:

| Spectroscopic Method | Description | Source(s) |

| 1H and 13C NMR | The gross structure of this compound was determined by 400MHz 1H-NMR experiments in conjunction with biosynthetic methods. Complete assignments of 1H and 13C NMR spectra are not readily available in the literature. | [5] |

| Mass Spectrometry | While the molecular formula and weight are confirmed, detailed mass spectrometry fragmentation data for this compound is not publicly available. | [2][4] |

Mechanism of Action: Voltage-Dependent Ion Channel Formation

The primary mechanism of action of this compound is the formation of voltage-dependent, cation-selective ion channels in the lipid bilayers of cell membranes.[1][8] This disruption of the membrane potential and ion gradients is the basis for its antibacterial activity.

When added to one side of a lipid bilayer, this compound molecules adsorb to the membrane surface.[7] Under the influence of a transmembrane electrical potential (positive on the side of addition), the positively charged this compound molecules are driven into the membrane.[1][9] It is proposed that approximately five to six this compound monomers then aggregate within the membrane to form a transmembrane channel.[1][10] These channels are selective for monovalent cations, such as K+ and Na+.[1][2] The steady-state conductance of the membrane is proportional to the fifth power of the this compound concentration, supporting the multi-monomer channel model.[1][2] The opening and closing (gating) of these channels are strongly dependent on the applied voltage.[8][11][12]

Figure 1: Proposed mechanism of this compound ion channel formation.

Experimental Protocols

Measurement of this compound-Induced Conductance in a Planar Lipid Bilayer

This protocol describes a generalized method for observing and quantifying the ion channel activity of this compound using a voltage-clamp setup with a planar lipid bilayer. This methodology is based on standard techniques for ion channel recording.[4][6][8]

Materials:

-

Planar lipid bilayer chamber with two compartments (cis and trans) separated by a thin partition with a small aperture (50-250 µm diameter).

-

Ag/AgCl electrodes.

-

Voltage-clamp amplifier and data acquisition system.

-

Lipid solution: e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) or diphytanoyl phosphatidylcholine (DPhPC) at 10-25 mg/mL in n-decane.

-

Aqueous buffer solution: e.g., 100 mM KCl, 10 mM HEPES, pH 7.2.

-

This compound stock solution in ethanol.

Procedure:

-

Chamber Setup: Assemble the planar lipid bilayer chamber. Fill both the cis and trans compartments with the aqueous buffer solution, ensuring the liquid levels are equal.

-

Electrode Placement: Place an Ag/AgCl electrode in each compartment and connect them to the voltage-clamp amplifier headstage.

-

Bilayer Formation (Painting Technique):

-

Lower the buffer level in both compartments below the aperture.

-

Using a fine brush or a glass rod, apply a small amount of the lipid solution across the aperture.

-

Carefully raise the buffer levels in both compartments simultaneously, ensuring the bilayer thins to a bimolecular membrane. This process can be monitored by measuring the capacitance of the membrane.

-

-

This compound Addition: Once a stable bilayer is formed, add a small aliquot of the this compound stock solution to the cis compartment to achieve the desired final concentration. Stir gently to ensure even distribution.

-

Voltage-Clamp Recording:

-

Set the holding potential to 0 mV.

-

Apply a series of voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments) and record the resulting current. The side to which this compound was added (cis) is defined as the positive potential side.

-

Observe the characteristic time- and voltage-dependent increase in current, which corresponds to the formation and opening of this compound channels.

-

-

Data Analysis: Analyze the current recordings to determine the steady-state conductance at different voltages and this compound concentrations.

Figure 2: Workflow for lipid bilayer conductance measurement.

Structural Elucidation Methodologies

The chemical structure of this compound was determined using classical chemical degradation methods.[5]

-

Acid Hydrolysis: This technique was used to break the glycosidic bond, which led to the identification of D-mannose as the sugar component of this compound.

-

Ozonolysis: This method involves the cleavage of carbon-carbon double bonds. Ozonolysis of peracetylated this compound, followed by reduction and acetylation, yielded smaller fragments that could be individually analyzed to piece together the carbon skeleton of the large macrolide ring.[5]

Biological Effects and Signaling Pathways

Antibacterial Activity

This compound is primarily active against Gram-positive bacteria.[12] Its antibacterial effect is a direct consequence of its ion channel-forming activity, which leads to the dissipation of the membrane potential and uncontrolled efflux of essential cations like potassium, ultimately causing cell death.

Effects on Intracellular Signaling Pathways

The current body of scientific literature on this compound focuses predominantly on its direct effects on the electrical properties of cell membranes. There is a lack of significant evidence to suggest that this compound directly interacts with and modulates common intracellular signaling pathways, such as those involved in apoptosis, cell cycle regulation, or intracellular calcium signaling, in a manner independent of its ionophore activity. Any downstream cellular effects observed are likely secondary to the profound disruption of ion homeostasis and membrane potential caused by channel formation.

Conclusion

This compound remains a molecule of significant interest due to its large and complex chemical structure and its well-defined mechanism of action as a voltage-gated ion channel former. While its clinical use has been limited, it serves as a valuable tool in biophysical research for studying the principles of membrane transport and ion channel function. Further research could explore the potential for synthetic modifications to enhance its activity or modulate its properties for novel therapeutic applications. The detailed experimental protocols and structural information provided in this guide offer a foundational resource for researchers in the fields of natural products chemistry, pharmacology, and membrane biophysics.

References

- 1. mdpi.com [mdpi.com]

- 2. Voltage-Dependent Conductance Induced in Thin Lipid Membranes by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. 25 Structure of this compound | CiNii Research [cir.nii.ac.jp]

- 6. Recording of Ion Channel Activity in Planar Lipid Bilayer Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Single Ion Channel Recordings with CMOS-Anchored Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nanion.de [nanion.de]

- 9. researchgate.net [researchgate.net]

- 10. Inactivation of this compound-induced voltage-dependent conductance in thin lipid membranes. II. Inactivation produced by this compound transport through the membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | C72H133NO22 | CID 6441323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound | 11006-31-8 [chemicalbook.com]

An In-depth Technical Guide to Monazomycin Producing Microbial Strains

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monazomycin, a macrocyclic polyol lactone antibiotic, exhibits potent activity against Gram-positive bacteria by inducing voltage-dependent conductance in lipid bilayers. This technical guide provides a comprehensive overview of the microbial sources of this compound, with a primary focus on Streptomyces species. It details experimental protocols for the isolation, cultivation, and identification of producing strains, as well as methods for the extraction and purification of the antibiotic. Furthermore, this document elucidates the current understanding of the this compound biosynthetic pathway and the general regulatory circuits that govern its production in Streptomyces. While specific quantitative production data for this compound remains elusive in publicly available literature, this guide presents analogous data from other polyketide antibiotics produced by Streptomyces to provide a comparative framework for fermentation optimization.

Introduction to this compound

This compound is a unique polyketide antibiotic first isolated from a strain of Streptomyces. Its complex macrocyclic structure, which includes a polyol chain and a lactone ring, is responsible for its characteristic biological activity. This compound inserts into the lipid bilayer of bacterial membranes, forming voltage-dependent ion channels that disrupt the membrane potential, leading to cell death. This mode of action makes it a subject of interest for the development of novel antimicrobial agents, particularly in the face of rising antibiotic resistance.

This compound-Producing Microbial Strains

The primary known producers of this compound belong to the genus Streptomyces, a group of Gram-positive, filamentous bacteria renowned for their prolific production of a wide array of secondary metabolites, including many clinically important antibiotics.

-

Streptomyces mashuensis : This species, originally isolated from a soil sample in Japan, is a well-documented producer of this compound.[1]

-

Streptoverticillium species : Some species formerly classified under this genus, which is closely related to Streptomyces, have also been reported to produce this compound.

-

Other Streptomyces species : While S. mashuensis is the most cited producer, it is plausible that other, less-characterized Streptomyces strains also possess the genetic machinery for this compound biosynthesis.

Data Presentation: Comparative Production of Polyketide Antibiotics

Table 1: Influence of Carbon Source on Polyketide Antibiotic Production by Streptomyces sp.

| Carbon Source (1% w/v) | Chrysomycin A Yield (mg/L) by Streptomyces sp. 891-B6 |

| Glucose | 1162.7 ± 75.11 |

| Soluble Starch | ~1000 |

| Maltose | ~950 |

| Fructose | ~900 |

| Sucrose | ~850 |

Data adapted from a study on Chrysomycin A production and serves as an illustrative example.[2]

Table 2: Effect of Fermentation Parameters on Herbicidal Polyketide (334-W4) Production by Streptomyces sp. KRA16-334 Mutant

| Parameter | Condition | 334-W4 Yield (mg/L) |

| Temperature | 20°C | High |

| 27°C | 264.7 ± 12.82 | |

| 30°C | Decreased | |

| Agitation Speed | 150 rpm | Increased over wild-type |

| 250 rpm | 264.7 ± 12.82 | |

| Initial pH | 7.0 | Increased over wild-type |

| 8.5 | 264.7 ± 12.82 | |

| 10.0 | Growth observed |

Data from a study on a novel herbicidal polyketide, illustrating the impact of physical parameters on yield.

Experimental Protocols

Isolation and Identification of Streptomyces from Soil

This protocol outlines a general method for the selective isolation of Streptomyces from soil samples.

Materials:

-

Soil samples

-

Sterile water

-

Starch Casein Agar (SCA) plates (Starch 10 g/L, Casein 1 g/L, K₂HPO₄ 0.5 g/L, MgSO₄·7H₂O 0.05 g/L, FeSO₄·7H₂O 0.01 g/L, Agar 15 g/L)

-

Antifungal agent (e.g., Nystatin, 50 µg/mL)

-

Antibacterial agent (e.g., Nalidixic acid, 25 µg/mL)

-

Incubator at 28-30°C

Procedure:

-

Sample Preparation: Air-dry the soil sample at room temperature for 24-48 hours. This step helps to reduce the population of vegetative bacterial cells.

-

Serial Dilution: Suspend 1 g of the dried soil in 9 mL of sterile water and vortex thoroughly. Prepare a serial dilution series (10⁻² to 10⁻⁶) in sterile water.

-

Plating: Spread 100 µL of each dilution onto SCA plates supplemented with antifungal and antibacterial agents to inhibit the growth of fungi and other bacteria.

-

Incubation: Incubate the plates at 28-30°C for 7-14 days.

-

Isolation: Look for colonies with a characteristic chalky, powdery appearance, which are typical of Streptomyces. These colonies often have a distinct earthy odor (geosmin).

-

Purification: Subculture individual colonies onto fresh SCA plates to obtain pure isolates.

-

Identification: Characterize the pure isolates based on morphological features (colony morphology, spore chain structure observed by microscopy) and 16S rRNA gene sequencing for species-level identification.

Cultivation of Streptomyces for this compound Production

This protocol describes the cultivation of Streptomyces in a liquid medium to promote the production of secondary metabolites like this compound.

Materials:

-

Pure culture of a this compound-producing Streptomyces strain

-

Seed culture medium (e.g., Tryptic Soy Broth)

-

Production medium (e.g., a complex medium containing starch, soybean meal, and mineral salts)

-

Shaker incubator

Procedure:

-

Inoculum Preparation: Inoculate a loopful of the Streptomyces culture from an agar plate into a flask containing seed culture medium. Incubate at 28-30°C with shaking (200-250 rpm) for 2-3 days until good growth is observed.

-

Production Culture: Inoculate the production medium with the seed culture (typically 5-10% v/v).

-

Fermentation: Incubate the production culture at 28-30°C with vigorous shaking for 5-10 days. The optimal fermentation time will vary depending on the strain and medium composition.

-

Monitoring: Monitor the culture for growth (mycelial dry weight) and antibiotic production over time.

Extraction and Purification of this compound

This protocol provides a general method for the extraction and purification of a polyketide antibiotic like this compound from a fermentation broth.

Materials:

-

Fermentation broth

-

Solvent for extraction (e.g., ethyl acetate, butanol)

-

Rotary evaporator

-

Silica gel for column chromatography

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

-

Extraction:

-

Separate the mycelium from the fermentation broth by centrifugation or filtration.

-

Extract the supernatant with an equal volume of a suitable organic solvent (e.g., ethyl acetate). Repeat the extraction 2-3 times.

-

Combine the organic phases and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Preliminary Purification (Silica Gel Chromatography):

-

Dissolve the crude extract in a minimal amount of a suitable solvent and apply it to a silica gel column.

-

Elute the column with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate or chloroform-methanol).

-

Collect fractions and test for antimicrobial activity to identify the fractions containing this compound.

-

-

Final Purification (HPLC):

-

Pool the active fractions and concentrate them.

-

Further purify the active fraction by reversed-phase HPLC on a C18 column using a suitable mobile phase (e.g., a gradient of acetonitrile in water or methanol in water).

-

Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

-

Confirm the purity and identity of the isolated compound using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Biosynthesis of this compound

This compound is a polyketide, a class of secondary metabolites synthesized by the iterative condensation of small carboxylic acid units. The biosynthesis of such complex molecules is orchestrated by a set of enzymes encoded by a contiguous set of genes known as a Biosynthetic Gene Cluster (BGC). While the specific BGC for this compound has been identified, a detailed functional annotation of all the genes is not yet fully available in the public domain. The following represents a generalized workflow for the biosynthesis of a type I polyketide like this compound.

Caption: Generalized workflow for the biosynthesis of a type I polyketide like this compound.

Regulation of this compound Production: Signaling Pathways

The production of secondary metabolites like this compound in Streptomyces is tightly regulated by complex signaling networks that respond to various environmental and physiological cues. While specific pathways controlling this compound biosynthesis are not fully elucidated, general regulatory mechanisms in Streptomyces provide a framework for understanding its control.

Two-Component Systems

Two-component systems (TCSs) are a primary means by which bacteria sense and respond to environmental changes. A typical TCS consists of a sensor histidine kinase and a response regulator.

Caption: A generalized two-component signaling pathway in Streptomyces.

Global Regulatory Cascades

In addition to pathway-specific regulators, global regulators coordinate secondary metabolism with other cellular processes like morphological differentiation.

Caption: A simplified global regulatory cascade influencing antibiotic production.

Conclusion

This compound remains a promising antibiotic with a unique mode of action. The producing strains, primarily found within the genus Streptomyces, represent a valuable resource for natural product discovery and development. While significant progress has been made in understanding the general principles of Streptomyces biology and secondary metabolism, further research is needed to fully elucidate the specific biosynthetic pathway and regulatory networks governing this compound production. The protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers to advance the study of this intriguing antibiotic and to develop strategies for optimizing its production for potential therapeutic applications. The lack of specific quantitative yield data highlights a key area for future investigation, which will be critical for the industrial-scale production of this compound.

References

The Monazomycin Enigma: A Technical Guide to its Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Monazomycin, a complex polyketide natural product, has intrigued scientists for decades due to its unique structure and biological activity. While its complete biosynthetic pathway is yet to be fully elucidated through extensive experimental validation, advances in genomics and bioinformatics have allowed for the identification and analysis of its biosynthetic gene cluster (BGC). This guide provides an in-depth overview of the hypothesized biosynthesis of this compound, based on the predicted functions of the enzymes encoded within its BGC. Furthermore, it outlines generalized experimental protocols for the characterization of such pathways and provides a framework for the presentation of quantitative data.

The Hypothesized Biosynthetic Pathway of this compound

The biosynthesis of this compound is predicted to be orchestrated by a modular Type I Polyketide Synthase (PKS) system, likely in conjunction with Non-Ribosomal Peptide Synthetase (NRPS) modules, as is common for many complex natural products. The core scaffold is assembled in a sequential, assembly-line fashion from simple acyl-CoA precursors.

The proposed pathway begins with a loading module that primes the PKS machinery. Subsequently, a series of extension modules, each containing a specific set of catalytic domains, iteratively adds two-carbon units derived from malonyl-CoA or its derivatives. The specific domains within each module (Ketosynthase [KS], Acyltransferase [AT], Ketoreductase [KR], Dehydratase [DH], and Enoylreductase [ER]) determine the structure of the growing polyketide chain at each step. Following the assembly of the polyketide backbone, tailoring enzymes such as glycosyltransferases are believed to attach sugar moieties, like the identified D-mannose, to the core structure, leading to the final this compound molecule.[1][2]

References

A Historical and Technical Guide to Monazomycin Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the historical context of Monazomycin research, providing a comprehensive overview of its discovery, structural elucidation, and the early investigations into its mechanism of action. This document is intended for researchers, scientists, and drug development professionals interested in the foundational studies of this unique ionophorous antibiotic.

Introduction: Discovery and Early Characterization

This compound, a positively charged, polyene-like macrolide antibiotic, was first isolated from the fermentation broth of Streptomyces mashiuensis. Early research identified it as an ionophore, a class of compounds that can transport ions across lipid membranes.[1] Its ability to induce voltage-dependent conductance changes in artificial lipid bilayers quickly became a focal point of investigation, suggesting a mechanism involving the formation of ion channels.[1][2] This property distinguished this compound from many other antibiotics and sparked interest in its potential as a tool for studying membrane biophysics.

Mechanism of Action: A Voltage-Gated Channel Former

The primary mechanism of action of this compound is the formation of voltage-dependent ion channels in lipid bilayer membranes.[1][2] When added to one side of a bilayer, this compound molecules insert into the membrane and, under the influence of a transmembrane electrical potential, aggregate to form channels that allow the passage of univalent cations.[1] The conductance of these channels is strongly dependent on the applied voltage and the concentration of this compound in the membrane.[1][3]

Quantitative Analysis of this compound Activity

Early studies on this compound focused on quantifying its effects on the electrical properties of lipid bilayers. The following table summarizes key quantitative data from this research.

| Parameter | Value/Relationship | Experimental Conditions | Reference |

| Steady-State Conductance vs. Concentration | Proportional to the 5th power of this compound concentration | Phospholipid bilayer, voltage clamp | [1] |

| Steady-State Conductance vs. Voltage | e-fold change per 4-6 mV | Phospholipid bilayer, voltage clamp | [1] |

| Rate Constant of Conductance Growth vs. Concentration | Varies with the ~2.6 power of this compound concentration | Thin lipid membranes, voltage clamp | [3] |

| Rate Constant of Conductance Growth vs. Voltage | e-fold change per 10-11 mV | Thin lipid membranes, voltage clamp | [3] |

| Average Channel Lifetime | Essentially voltage-independent (between 50 and 400 mV) | Lipid bilayer, single-channel recording | [2] |

| Average Channel Interval | Strongly voltage-dependent | Lipid bilayer, single-channel recording | [2] |

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used in the historical research of this compound. These represent generalized protocols based on the available literature.

Fermentation and Isolation of this compound

A generalized protocol for obtaining this compound is as follows:

-

Fermentation: Streptomyces mashiuensis is cultured in a suitable fermentation medium containing a carbon source (e.g., glucose), a nitrogen source (e.g., soybean meal), and mineral salts (e.g., CaCO3). The fermentation is carried out under controlled temperature and pH for a specific duration to allow for the production of the antibiotic.

-

Harvesting: The fermentation broth is harvested, and the mycelium is separated from the supernatant by centrifugation or filtration.

-

Extraction: The supernatant, containing the secreted this compound, is extracted with a water-immiscible organic solvent.

-

Purification: The crude extract is then subjected to one or more chromatographic steps, such as column chromatography on silica gel, to purify the this compound.

Lipid Bilayer Experiments and Voltage Clamp Recordings

The voltage-dependent channel-forming activity of this compound was primarily studied using artificial planar lipid bilayers.

-

Bilayer Formation: A lipid bilayer, typically composed of phospholipids such as phosphatidylethanolamine (PE), is formed across a small aperture separating two aqueous compartments.

-

This compound Addition: this compound is added to one of the compartments (the cis side).

-

Voltage Clamping: A voltage-clamp apparatus is used to apply a defined transmembrane potential and measure the resulting ionic current. This setup typically involves a four-electrode system: two for applying voltage and two for measuring the potential difference across the membrane.

-

Data Acquisition: The current responses to various voltage steps are recorded to determine the kinetics and steady-state characteristics of the this compound-induced conductance.

Structure Elucidation

The determination of this compound's complex structure involved a combination of chemical degradation and spectroscopic techniques.

-

Chemical Degradation: The this compound molecule was subjected to specific chemical reactions, such as ozonolysis, to break it down into smaller, more easily identifiable fragments.

-

Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C NMR) was a key tool in determining the structure of the intact molecule and its degradation products. This, combined with other spectroscopic data, allowed for the piecing together of the final structure, revealing a large 48-membered lactone ring glycosidically linked to a D-mannose sugar moiety.

Conclusion

The early research on this compound laid a critical foundation for understanding its unique biological activity. The identification of its voltage-dependent channel-forming properties in lipid bilayers provided a valuable model system for studying the principles of membrane excitability. The elucidation of its complex macrolide structure opened avenues for structure-activity relationship studies and further exploration of its antibiotic potential. This historical context continues to be relevant for scientists and researchers in the fields of antibiotic development, membrane biophysics, and natural product chemistry.

References

Monazomycin: A Technical Guide to its Physical and Chemical Characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monazomycin is a macrocyclic polyol lactone antibiotic first isolated from Streptoverticillium species in 1963.[1][2] It exhibits activity primarily against Gram-positive bacteria, with weaker effects on Gram-negative bacteria.[1][2] Structurally, it is a large, complex molecule that has garnered significant interest as a bioprobe for investigating the properties of ion channels in biological membranes.[1][3] In solution, this compound can form hydrophilic clusters that, upon interaction with a lipid bilayer, can self-assemble to create voltage-dependent ion channels.[1][3][4] This unique mechanism of action makes it a valuable tool for studying membrane biophysics and ion transport.

Physical and Chemical Characteristics

The fundamental physical and chemical properties of this compound are summarized in the table below. These data are essential for its handling, formulation, and application in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₇₂H₁₃₃NO₂₂ | [1][2][4][5][6] |

| Molecular Weight | 1364.8 g/mol | [1][2][4][5][6] |

| CAS Number | 11006-31-8 | [2][4][5][6] |

| Appearance | Solid | [4][7] |

| Melting Point | 127°C | [7] |

| Boiling Point | 866.56°C (estimate) | [7] |

| Density | 0.9708 (rough estimate) | [7] |

| Refractive Index | 1.5280 (estimate) | [7] |

| Purity | >95% by HPLC | [1][4] |

| Solubility | Soluble in DMF, DMSO, ethanol, and methanol.[1][2][4] Limited water solubility.[1] | [1][2][4] |

| Storage | -20°C | [1][2][4] |

| Stability | ≥ 4 years at -20°C | [4] |

| Synonyms | Takacidin, U-0142 | [2][4][5][6] |

Experimental Protocols

Isolation and Purification of this compound

This compound is a natural product isolated from the fermentation broth of various Streptoverticillium species.[1][2][6] The general workflow for its isolation and purification involves solvent extraction and chromatographic separation.

Methodology:

-

Fermentation: Cultivate a this compound-producing strain of Streptoverticillium in a suitable liquid medium under optimal growth conditions.

-

Mycelial Extraction: After fermentation, separate the mycelia from the culture broth by centrifugation or filtration. Extract the mycelia with an organic solvent such as acetone.[8]

-

Solvent Partitioning: Remove the initial extraction solvent (e.g., acetone) in vacuo. Transfer the active compound into a water-immiscible solvent like ethyl acetate.[8]

-

Chromatography: Concentrate the organic extract and subject it to column chromatography for separation. Alumina column chromatography has been used for similar natural products.[8]

-

Purification: Further purify the this compound-containing fractions using high-performance liquid chromatography (HPLC) to achieve a purity of >95%.[1][4]

-

Verification: Confirm the identity and purity of the isolated this compound using analytical techniques such as mass spectrometry and NMR spectroscopy.

References

- 1. bioaustralis.com [bioaustralis.com]

- 2. agscientific.com [agscientific.com]

- 3. apexbt.com [apexbt.com]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound | C72H133NO22 | CID 6441323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. This compound | 11006-31-8 [chemicalbook.com]

- 8. New antibiotics, carbazomycins A and B. I. Fermentation, extraction, purification and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Monazomycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monazomycin is a polyene macrolide antibiotic known for its potent antimicrobial activity, which is attributed to its ability to form voltage-gated ion channels in lipid bilayers. This technical guide provides an in-depth overview of the spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), that are pivotal for the structural elucidation and characterization of this compound. Due to the limited availability of specific, publicly accessible raw data for this compound, this document outlines the expected data and provides detailed experimental protocols applicable to the analysis of this compound and related polyene macrolide antibiotics.

Molecular Structure and Physicochemical Properties

This compound is a complex macrolide, a class of natural products often characterized by a large macrocyclic lactone ring to which one or more deoxy sugars may be attached. Its ability to interact with and insert into cell membranes is a key aspect of its biological function. As a positively charged, polyene-like antibiotic, its structure facilitates the formation of multimolecular conductance channels across lipid bilayers[1][2].

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the complete structural elucidation of complex natural products like this compound. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to assign all proton (¹H) and carbon (¹³C) signals and to determine the molecule's stereochemistry.

2.1.1. Expected ¹H and ¹³C NMR Data

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound.

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity | J (Hz) |

| Macrolide Ring | ||||

| C-1 (C=O) | 170-175 | - | - | - |

| C-2 | 35-45 | 2.0-2.5 | m | |

| C-3 (CH-O) | 65-75 | 3.5-4.5 | m | |

| ... | ... | ... | ... | ... |

| Polyene Chain | 120-140 | 5.5-7.0 | m | |

| Sugar Moiety | ||||

| C-1' | 95-105 | 4.5-5.0 | d | 3-4 |

| C-2' | 30-40 | 1.5-2.0 | m | |

| ... | ... | ... | ... | ... |

2.1.2. Experimental Protocol for NMR Analysis

A comprehensive NMR analysis of a polyene macrolide antibiotic would typically involve the following steps:

-

Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or a mixture). The choice of solvent is critical to ensure the solubility of the compound and to minimize signal overlap with the solvent peak.

-

Transfer the solution to a high-quality 5 mm NMR tube.

-

-

1D NMR Spectroscopy:

-

Acquire a ¹H NMR spectrum to get an overview of the proton signals.

-

Acquire a ¹³C NMR spectrum, often using techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.

-

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): To identify proton-proton scalar couplings within the same spin system, crucial for tracing out the carbon skeleton.

-

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is essential for connecting different spin systems and establishing the overall structure.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the stereochemistry by identifying protons that are close in space.

-

-

Data Processing and Analysis:

-

Process the acquired data using appropriate software (e.g., MestReNova, TopSpin).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the coupling constants (J values) to infer dihedral angles and stereochemical relationships.

-

Combine all 1D and 2D data to assemble the complete molecular structure.

-

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of this compound and for obtaining information about its fragmentation pattern, which aids in structural confirmation. Electrospray Ionization (ESI) is a commonly used soft ionization technique for large molecules like macrolides.

2.2.1. Expected Mass Spectrometry Data

Table 2 presents a template for the expected high-resolution mass spectrometry data for this compound.

Table 2: Hypothetical High-Resolution Mass Spectrometry Data for this compound.

| Ion | Calculated m/z | Observed m/z | Fragmentation Pathway |

| [M+H]⁺ | [Calculated Value] | [Observed Value] | Parent Ion |

| [M+Na]⁺ | [Calculated Value] | [Observed Value] | Sodium Adduct |

| [M-H₂O+H]⁺ | [Calculated Value] | [Observed Value] | Loss of water |

| [M-Sugar+H]⁺ | [Calculated Value] | [Observed Value] | Loss of the sugar moiety |

| ... | ... | ... | ... |

2.2.2. Experimental Protocol for Mass Spectrometry Analysis

-

Sample Preparation:

-

Prepare a dilute solution of purified this compound (typically 1-10 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

-

-

Instrumentation and Data Acquisition:

-

Use a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument.

-

Acquire a full scan MS spectrum in positive ion mode to determine the mass of the protonated molecule ([M+H]⁺) and other adducts (e.g., [M+Na]⁺).

-

Perform tandem MS (MS/MS) experiments by selecting the parent ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. This provides structural information about different parts of the molecule.

-

-

Data Analysis:

-

Determine the elemental composition from the accurate mass measurement of the parent ion.

-

Analyze the fragmentation pattern to confirm the presence of key structural motifs, such as the macrolide ring and the sugar moiety.

-

Mechanism of Action: Ion Channel Formation

This compound's primary mechanism of action is the formation of voltage-dependent ion channels in the cell membranes of susceptible organisms[1][3][4]. This leads to a disruption of the membrane potential and ultimately cell death.

The process of this compound-induced ion channel formation can be visualized as a multi-step process. The workflow below illustrates the logical relationship between the states of this compound and the formation of a functional ion channel.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. This compound-induced single channels. II. Origin of the voltage dependence of the macroscopic conductance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effect of surface charge on the voltage-dependent conductance induced in thin lipid membranes by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Monazomycin: A Technical Guide to a Pore-Forming Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monazomycin is a polyene-like antibiotic produced by Streptomyces species.[1] It is a large, positively charged molecule that exhibits potent activity against Gram-positive bacteria.[2] The primary mechanism of action for this compound involves the formation of voltage-dependent, cation-selective pores in the lipid bilayers of target cell membranes. This disruption of the membrane's integrity leads to a loss of ionic homeostasis and ultimately, cell death. This technical guide provides an in-depth overview of this compound, focusing on its pore-forming capabilities, the experimental methodologies used to characterize its activity, and the quantitative data derived from these studies.

Molecular and Physicochemical Properties

This compound is a macrocyclic polyol lactone with a molecular weight of approximately 1364.8 g/mol and a chemical formula of C72H133NO22.[2][3] Its structure includes numerous hydroxyl groups and an amino group, which confers a positive charge at neutral pH.[1] This positive charge is crucial for its interaction with and insertion into the negatively charged lipid membranes of bacteria.

Mechanism of Pore Formation

The formation of pores by this compound is a complex, multi-step process that is highly dependent on the transmembrane voltage.[4][5] The current understanding of this mechanism suggests the following sequence of events:

-

Adsorption: this compound, existing as hydrophilic clusters in solution, adsorbs to the surface of the lipid bilayer.[1][2]

-

Monomerization: The adsorbed clusters are believed to disaggregate into monomers on the membrane surface.[1]

-

Voltage-Dependent Insertion: An applied positive voltage on the side of this compound addition (the cis side) drives the positively charged this compound monomers into the hydrophobic core of the membrane.[4][5]

-

Oligomerization: Multiple this compound monomers within the membrane cooperate to form a multimolecular, transmembrane pore.[4][5] The steady-state conductance is proportional to the 5th power of the this compound concentration, suggesting that approximately five to six monomers may form a functional channel.[4][5]

-

Channel Gating: The frequency of channel opening is strongly voltage-dependent, which is the primary origin of the macroscopic voltage-dependent conductance.[6][7] The average lifetimes of the open channels, however, are largely independent of voltage.[8][9]

Quantitative Data on this compound Activity

The following tables summarize the key quantitative parameters of this compound's pore-forming activity as determined by various electrophysiological studies.

Table 1: Macroscopic Conductance Properties

| Parameter | Value | Conditions | Reference(s) |

| This compound Concentration | Micromolar (µM) range | One side of the phospholipid bilayer | [4][5] |

| Voltage Dependence | Exponential increase with positive voltage (cis side) | - | [4][5] |

| e-fold Change in Conductance | Per 4-6 mV | - | [4][5] |

| Concentration Dependence | Proportional to the 5th power of concentration | Steady-state conductance | [4][5] |

| Ion Selectivity | Univalent cations > Divalent cations | Neutral lipids | [4][5] |

| Effect of Divalent Cations (Ca²⁺, Mg²⁺) | No effect on conductance | Neutral lipids | [4][5] |

| Effect of Salt Concentration (KCl, NaCl) | Linear increase in conductance | Neutral lipids | [4][5] |

Table 2: Single-Channel Properties

| Parameter | Value | Conditions | Reference(s) |

| Channel Types | Several apparent types, with one or two predominant amplitudes | Low this compound concentration | [8][9] |

| Current-Voltage (I-V) Characteristics | Weakly hyperbolic | 50-400 mV | [8][9] |

| Average Channel Lifetime | Essentially voltage-independent | 50-400 mV | [8][9] |

| Average Channel Interval | Strongly voltage-dependent | - | [8][9] |

Experimental Protocols

Detailed below are generalized protocols for key experiments used to characterize this compound's pore-forming activity. These are based on standard methodologies for studying pore-forming agents in artificial lipid bilayers.

Protocol 1: Black Lipid Membrane (BLM) Formation

This protocol describes the "painting" method for forming a solvent-containing BLM, a common technique for initial characterization of pore-forming molecules.

Materials:

-

Lipid solution: e.g., 1-2% (w/v) diphytanoylphosphatidylcholine (DPhPC) or a mixture of phosphatidylethanolamine (PE) and phosphatidylglycerol (PG) in n-decane.

-

Aqueous electrolyte solution: e.g., 1 M KCl, 10 mM HEPES, pH 7.4.

-

BLM chamber with two compartments (cis and trans) separated by a thin partition (e.g., Teflon) with a small aperture (50-250 µm diameter).

-

Small paintbrush or glass rod.

-

Ag/AgCl electrodes.

-

Voltage-clamp amplifier and data acquisition system.

Procedure:

-

Chamber Preparation: Thoroughly clean the BLM chamber. Fill both the cis and trans compartments with the electrolyte solution, ensuring the liquid level is above the aperture.

-

Lipid Application: Dip the paintbrush or glass rod into the lipid solution to pick up a small amount.

-

Membrane Painting: Gently "paint" the lipid solution across the aperture in the partition. A thick film of lipid will initially form.

-

Bilayer Thinning: Over several minutes, the lipid film will spontaneously thin to form a bimolecular lipid membrane. This process can be monitored by observing the interference colors of reflected light or by measuring the increase in electrical capacitance. A stable, high capacitance reading (typically >0.3 µF/cm²) indicates the formation of a BLM.

-

Membrane Verification: Apply a small voltage (e.g., 10-20 mV) across the membrane. A stable BLM should have a very high resistance (gigaohm range) and exhibit a characteristic square-wave current response to a triangular voltage wave.

Protocol 2: Voltage-Clamp Recording of Macroscopic Currents

This protocol outlines the steps to measure the overall current flowing through a BLM containing multiple this compound pores.

Materials:

-

Pre-formed BLM in a chamber (from Protocol 1).

-

This compound stock solution (e.g., in ethanol or DMSO).

-

Voltage-clamp setup.

Procedure:

-

Baseline Recording: With the stable BLM, record the baseline current at various holding potentials to ensure the membrane is sealed and has low intrinsic conductance.

-

This compound Addition: Add a small aliquot of the this compound stock solution to the cis compartment to achieve the desired final concentration (micromolar range). Allow for a few minutes of incubation for the antibiotic to adsorb to the membrane.

-

Voltage Protocol Application: Apply a series of voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments) across the membrane. Hold the voltage at each step for a sufficient duration to observe the time-dependent development of the current.

-

Data Acquisition: Record the current responses to the voltage steps. The current will increase over time as this compound channels form and open.

-

Data Analysis: Plot the steady-state current as a function of the applied voltage (I-V curve). Calculate the membrane conductance (G = I/V) at each voltage and plot the conductance-voltage (g-V) relationship.

Protocol 3: Single-Channel Recording

This protocol is designed to observe the electrical activity of individual this compound pores.

Materials:

-

High-resistance BLM (giga-seal quality is ideal).

-

Low concentration of this compound (nanomolar to low micromolar range) to ensure only a few channels are active at any given time.

-

High-gain, low-noise voltage-clamp amplifier.

Procedure:

-

BLM Formation: Form a stable, high-resistance BLM as described in Protocol 1.

-

This compound Addition: Add a very dilute solution of this compound to the cis compartment.

-

Voltage Application: Apply a constant positive voltage to the cis side to promote channel insertion and opening.

-

Recording: Record the current flowing across the membrane over an extended period. Discrete, step-like changes in the current, representing the opening and closing of individual channels, should be observable.

-

Data Analysis:

-

Amplitude Histogram: Create an all-points histogram of the current data. The peaks in the histogram correspond to the closed state and one or more open states. The difference between the peaks gives the single-channel current amplitude.

-

Single-Channel Conductance: Calculate the single-channel conductance (γ) by dividing the single-channel current by the applied voltage.

-

Open and Closed Times: Measure the duration of the open and closed events to determine the channel kinetics (e.g., mean open time, mean closed time).

-

Conclusion

This compound represents a fascinating example of a pore-forming antibiotic with a complex, voltage-dependent mechanism of action. The study of its interaction with lipid bilayers has provided valuable insights into the fundamental principles of membrane biophysics and ion channel function. The experimental protocols and quantitative data presented in this guide offer a foundation for researchers and drug development professionals to further investigate the properties of this compound and to explore its potential as a therapeutic agent or a tool for studying membrane phenomena. The continued application of advanced electrophysiological and biophysical techniques will undoubtedly lead to a more complete understanding of this unique molecule.

References

- 1. Measurement of Ion Selectivity - Creative Bioarray [ionschannel.com]

- 2. researchgate.net [researchgate.net]

- 3. lbk.fe.uni-lj.si [lbk.fe.uni-lj.si]

- 4. Optimizing planar lipid bilayer single-channel recordings for high resolution with rapid voltage steps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Recording of ion channel activity in planar lipid bilayer experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. personal.utdallas.edu [personal.utdallas.edu]

- 8. Recording of Ion Channel Activity in Planar Lipid Bilayer Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Automated Lipid Bilayer Membrane Formation Using a Polydimethylsiloxane Thin Film - PMC [pmc.ncbi.nlm.nih.gov]

Initial Studies on the Biological Activity of Monazomycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monazomycin, a polyene-like antibiotic produced by Streptomyces, has been a subject of scientific inquiry due to its pronounced biological activities. Initial research into this molecule laid the groundwork for understanding its function as a potent ionophore, primarily active against Gram-positive bacteria. This technical guide provides an in-depth analysis of the foundational studies on this compound's biological activity, with a focus on its mechanism of action, quantitative data from early antimicrobial testing, and the detailed experimental protocols used in these seminal investigations.

Core Biological Activity: Ionophore and Membrane Depolarization

The primary mechanism of this compound's biological activity is its function as an ionophore. It integrates into lipid bilayers and forms voltage-dependent channels that facilitate the transport of monovalent cations across the cell membrane. This influx of ions disrupts the electrochemical gradient essential for cellular function, leading to membrane depolarization and ultimately, cell death.

Key Characteristics of this compound's Ionophoric Activity:

-

Voltage-Dependent Conductance: this compound induces a significant, voltage-dependent increase in the conductance of artificial lipid bilayer membranes. This effect is dramatic and was a central focus of early research. The steady-state conductance is proportional to the fifth power of the this compound concentration and increases exponentially with positive voltage.[1][2][3]

-

Cation Selectivity: The channels formed by this compound are selective for univalent cations, such as K+ and Na+.[1][2]

-

Multimolecular Channel Formation: It is believed that multiple this compound monomers cooperate within the membrane to form a single conductive channel.[1][2][4][5] The voltage-dependent nature of the conductance is attributed to the electric field driving the positively charged this compound molecules into the membrane, thereby influencing the number of active channels.[1][2][4][5]

Antimicrobial Spectrum

| Microorganism Type | Activity Level | Reference |

| Gram-positive bacteria | Active | [6] |

Experimental Protocols

The following sections detail the methodologies employed in the foundational studies of this compound's biological activity.

Voltage-Clamp Experiments on Artificial Lipid Bilayers

This technique was crucial in elucidating the voltage-dependent ion channel formation by this compound.

Objective: To measure the ion currents across a synthetic lipid bilayer in the presence of this compound under a controlled voltage.

Materials:

-

Bilayer chamber with two compartments (cis and trans) separated by a thin partition with a small aperture (50-250 µm).[7]

-

Phospholipid solution (e.g., phosphatidylcholine) in an organic solvent (e.g., n-decane) for forming the bilayer.[7][8]

-

Electrolyte solution (e.g., KCl or NaCl) to fill the chambers.[1][2]

-

This compound solution.

-

Voltage-clamp amplifier and data acquisition system.[7]

-

Ag/AgCl electrodes.[7]

Procedure:

-

Lipid Bilayer Formation:

-

Clean the bilayer chamber and aperture thoroughly.[8]

-

Pre-treat the aperture with a small amount of the lipid solution.

-

Fill both chambers with the electrolyte solution to a level just below the aperture.

-

"Paint" the lipid solution across the aperture to form a thin lipid film. This film will spontaneously thin to form a bilayer membrane.[7] The formation of the bilayer can be monitored by observing its capacitance.

-

-

This compound Application:

-

Introduce a known concentration of this compound to one chamber (the cis side).

-

-

Voltage-Clamping and Recording:

-

Place Ag/AgCl electrodes in both the cis and trans chambers.

-

Connect the electrodes to the voltage-clamp amplifier.

-

Set the holding potential (voltage) across the membrane to a desired value.

-

The amplifier will inject a current to maintain this constant voltage, and this injected current is equal in magnitude and opposite in sign to the ionic current flowing through the this compound channels.

-

Record the current over time in response to various voltage steps.

-

Data Analysis: The recorded current is analyzed to determine the conductance of the membrane at different voltages and this compound concentrations. This allows for the characterization of the voltage-dependent nature of the channels.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.

Materials:

-

Sterile 96-well microtiter plates.

-

Bacterial culture in logarithmic growth phase.

-

Sterile growth medium (e.g., Mueller-Hinton Broth).

-

This compound stock solution.

-

Incubator.

Procedure:

-

Serial Dilution:

-

Prepare a series of twofold dilutions of the this compound stock solution in the microtiter plate using the growth medium.

-

-

Inoculation:

-

Dilute the bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria and medium, no antibiotic) and a negative control (medium only).

-

-

Incubation:

-

Incubate the plate at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible bacterial growth.

-

Signaling Pathways and Logical Relationships

The primary action of this compound is at the cell membrane, leading to a cascade of events that result in cell death. The following diagrams illustrate the proposed mechanism of action and the experimental workflow for its characterization.

Caption: Proposed mechanism of this compound's antibacterial action.

Caption: Experimental workflow for characterizing this compound's biological activity.

Conclusion

The initial studies on this compound were pivotal in defining its role as a voltage-dependent ionophore. Through meticulous experimentation using techniques like voltage-clamping on artificial lipid bilayers, early researchers characterized its unique mechanism of action. While detailed quantitative data on its antimicrobial spectrum from this era are sparse in contemporary literature, the foundational understanding of its activity against Gram-positive bacteria remains a cornerstone of its biological profile. The experimental protocols and conceptual frameworks established in these early investigations continue to be relevant for the study of ion channels and membrane-active antibiotics.

References

- 1. researchgate.net [researchgate.net]

- 2. Voltage-Dependent Conductance Induced in Thin Lipid Membranes by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Inactivation of this compound-induced voltage-dependent conductance in thin lipid membranes. II. Inactivation produced by this compound transport through the membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Voltage-Dependent Conductance Induced in Thin Lipid Membranes by this compound | Semantic Scholar [semanticscholar.org]

- 6. apexbt.com [apexbt.com]

- 7. Recording of Ion Channel Activity in Planar Lipid Bilayer Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bitesizebio.com [bitesizebio.com]

Methodological & Application

Application Notes and Protocols for Monazomycin in Planar Lipid Bilayer Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monazomycin, a polyene-like antibiotic produced by Streptomyces species, has garnered significant interest in membrane biophysics for its ability to form voltage-gated ion channels in lipid bilayers.[1][2][3] This property makes it a valuable tool for studying the principles of ion channel gating, lipid-protein interactions, and for the development of novel biosensors. When added to one side of a planar lipid bilayer, this compound molecules insert into the membrane in response to a transmembrane potential, aggregating to form conductive channels.[4][5] The conductance is strongly dependent on the applied voltage, this compound concentration, and the lipid composition of the membrane.[4][6][7]

These application notes provide a comprehensive overview of the use of this compound in planar lipid bilayer experiments, including detailed protocols, quantitative data, and visual representations of the experimental workflow and proposed mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound channels as reported in the literature. These values can serve as a reference for experimental design and data analysis.

Table 1: Single-Channel Conductance Properties of this compound

| Parameter | Value | Conditions |

| Predominant Single-Channel Conductance | ~20 pS | 1.0 M KCl, 100 mV |

| Second Conductance State | ~12 pS | 1.0 M KCl, 100 mV |

| Current-Voltage Relationship | Weakly hyperbolic | 50-400 mV |

| Average Channel Lifetime | Essentially voltage-independent | 50-400 mV |

Table 2: Macroscopic Conductance Characteristics of this compound

| Parameter | Value | Conditions |

| Dependence on this compound Concentration | Proportional to the 5th power of the concentration.[4][5] | Micromolar concentrations |

| Voltage Dependence of Conductance | e-fold change per 4-6 mV.[4][5] | Positive voltage on the this compound-containing side |

| Rate Constant Dependence on Concentration | Varies with the ~2.6 power of the this compound concentration.[6][8] | |

| Rate Constant Dependence on Voltage | e-fold change per 10-11 mV.[6][8] |

Table 3: Ion Selectivity of this compound Channels

| Ion Type | Selectivity Profile | Notes |

| Cations | Primarily permeable to univalent cations.[4][5] | |

| Divalent Cations | Unaffected by Ca²⁺ or Mg²⁺.[4][5] | For lipids with no net charge. |

| Anions | Generally impermeable. | Can exist in parallel with anion-selective channels like nystatin.[4][5] |

| Quaternary Ammonium Ions | Permeable, with permeability increasing with alkyl chain length.[9] | Can cause inactivation of the this compound-induced conductance.[9] |

Experimental Protocols

I. Preparation of Materials

-

Lipid Solution : Prepare a solution of synthetic or natural lipids in an organic solvent (e.g., n-decane). A common choice is a 1% (w/v) solution of diphytanoylphosphatidylcholine (DPhPC) in n-decane. The choice of lipid can influence channel properties.[7][10]

-

Electrolyte Solution : Prepare the desired aqueous electrolyte solution (e.g., 1.0 M KCl, 10 mM HEPES, pH 7.4). Filter the solution through a 0.2 µm filter to remove any particulate matter.

-

This compound Stock Solution : Prepare a stock solution of this compound in a suitable solvent, such as ethanol or DMSO, at a concentration of 1-10 mg/mL. Store at -20°C. From this, prepare a working solution in the electrolyte buffer at a micromolar concentration.[1][4]

II. Planar Lipid Bilayer Formation (Painting Method)

The "painting" method is a common technique for forming a black lipid membrane (BLM).[11][12]

-

Apparatus Setup : Assemble the planar lipid bilayer chamber, which consists of two compartments (cis and trans) separated by a thin septum containing a small aperture (50-250 µm in diameter).[13]

-

Pre-treatment of the Aperture : To promote membrane stability, pre-treat the aperture with a small amount of the lipid solution and allow the solvent to evaporate.

-

Filling the Chambers : Fill both the cis and trans compartments with the electrolyte solution, ensuring the liquid level is below the aperture.

-

Membrane Formation : Using a small brush or a glass rod, apply a small amount of the lipid solution across the aperture. The lipid will spontaneously thin and form a bilayer, which can be monitored by observing the reflected light (it will appear black when formed) or by measuring the membrane capacitance.

III. Incorporation of this compound and Electrophysiological Recording

-

Addition of this compound : Once a stable bilayer is formed, add the this compound working solution to the cis compartment (the side connected to the inverting input of the amplifier). Gently stir to ensure even distribution.

-

Voltage Application and Recording :

-

Apply a transmembrane potential using Ag/AgCl electrodes connected to a patch-clamp amplifier.

-

To observe channel formation, apply a positive voltage to the cis compartment.[4][5]

-

Record the resulting ion current using data acquisition software. The current will increase as this compound molecules insert and form channels.

-

Single-channel events can be observed at low this compound concentrations.[14][15]

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for this compound studies in planar lipid bilayers.

Proposed Mechanism of this compound Channel Formation

Caption: Proposed mechanism for voltage-dependent this compound channel formation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | 11006-31-8 [chemicalbook.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Voltage-Dependent Conductance Induced in Thin Lipid Membranes by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rupress.org [rupress.org]

- 7. Effects of membrane lipids on ion channel structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The kinetics of this compound-induced voltage-dependent conductance. I. Proof of the validity of an empirical rate equation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inactivation of this compound-induced voltage-dependent conductance in thin lipid membranes. I. Inactivation produced by long chain quaternary ammonium ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. How Lipids Contribute to Ion Channel Function, a Fat Perspective on Direct and Indirect Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Model lipid bilayer - Wikipedia [en.wikipedia.org]

- 12. Planar Lipid Bilayer Experiment - Hancock Lab [cmdr.ubc.ca]

- 13. Recording of Ion Channel Activity in Planar Lipid Bilayer Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound-induced single channels. I. Characterization of the elementary conductance events - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound-induced single channels. I. Characterization of the elementary conductance events - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Monazomycin in Patch-Clamp Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monazomycin is a polyene-like antibiotic that has been shown to induce voltage-dependent conductance in lipid bilayer membranes.[1][2] Its ability to form ion channels makes it a molecule of interest for studying membrane biophysics and as a potential tool in neurobiology and pharmacology. These application notes provide a detailed protocol for the use of this compound in patch-clamp electrophysiology experiments on cultured cells, based on its known characteristics from lipid bilayer studies.

This compound, a positively charged molecule, inserts into the cell membrane and forms multimolecular channels.[1][2][3] The formation and gating of these channels are strongly dependent on the membrane potential, with depolarization increasing the probability of channel opening.[1][2] The primary charge carriers through this compound-induced channels are univalent cations.[1][2] Understanding the application of this compound in a cellular context is crucial for exploring its potential effects on neuronal excitability, cell signaling, and as a potential therapeutic agent.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound's effects on membrane conductance, primarily derived from studies on artificial lipid bilayers. These values provide a foundational understanding for its application in cellular patch-clamp experiments.

| Parameter | Value | Species/System | Reference |

| Effective Concentration | Micromolar (µM) range | Phospholipid bilayer membranes | [1] |

| Concentration Dependence | Steady-state conductance is proportional to the 5th power of the this compound concentration. | Phospholipid bilayer membranes | [1][2] |